

Solubility of Calcium mesoxalate trihydrate in different solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium mesoxalate trihydrate*

Cat. No.: *B15550010*

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **Calcium Mesoxalate Trihydrate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium mesoxalate trihydrate (also known as Calcium Ketomalonate Trihydrate or Mesoxalic Acid Calcium Salt Trihydrate) is a calcium salt of mesoxalic acid. While structurally related to the more extensively studied calcium oxalate, which is a primary component of kidney stones, calcium mesoxalate's physicochemical properties, including its solubility, are not as widely documented in scientific literature. Understanding the solubility of this compound is crucial for researchers in fields ranging from materials science to drug development, where dissolution characteristics can influence bioavailability, reaction kinetics, and product formulation.

This technical guide provides a comprehensive overview of the currently available solubility data for **calcium mesoxalate trihydrate**. Recognizing the limited specific data for this compound, this document also furnishes detailed, adaptable experimental protocols derived from established methods for determining the solubility of sparingly soluble calcium salts. These methodologies provide a robust framework for researchers seeking to generate new, high-quality solubility data.

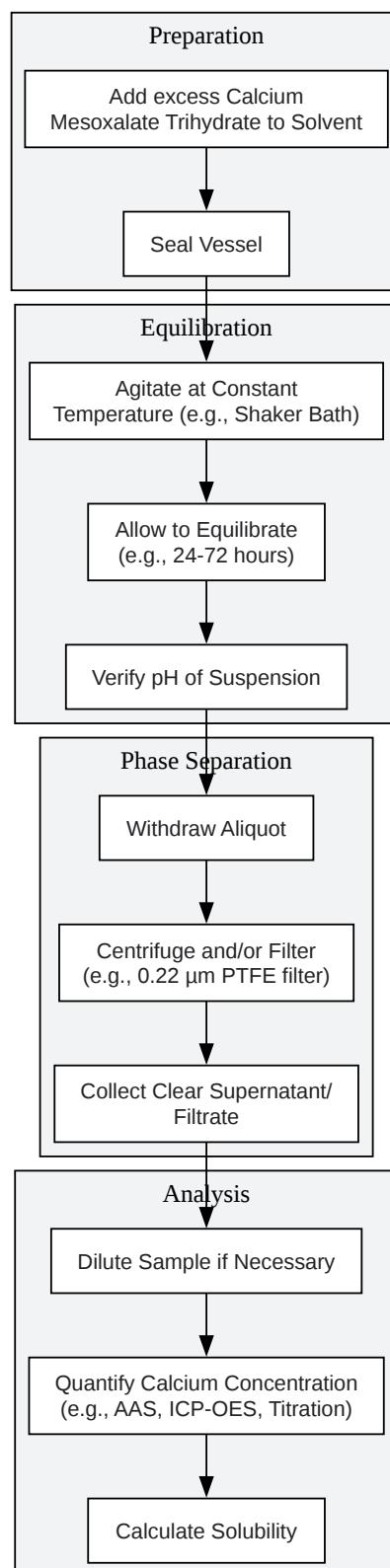
Solubility Data

Quantitative solubility data for **calcium mesoxalate trihydrate** is sparse. The majority of available information describes the compound as having low or negligible solubility in water and common organic solvents.[\[1\]](#) A key source provides the following semi-quantitative values, which are summarized in Table 1.[\[2\]](#)[\[3\]](#)

Solvent	Concentration (mg/mL)	Molarity (mM)	Conditions Noted	Solubility Classification
1 M HCl	33.33	158.60	Requires ultrasonic agitation and heating to 60°C	Soluble
Water (H ₂ O)	< 0.1	-	-	Insoluble
Ethanol	< 1	-	-	Insoluble
Dimethyl Sulfoxide (DMSO)	< 1	-	-	Insoluble or Slightly Soluble

Table 1:
Summary of
Published
Solubility Data
for Calcium
Mesoxalate
Trihydrate.[\[2\]](#)[\[3\]](#)

Experimental Protocols for Solubility Determination


The most reliable and widely used method for determining the equilibrium solubility of a sparingly soluble compound is the Saturation Shake-Flask Method. The following protocol is an adaptable methodology for determining the solubility of **calcium mesoxalate trihydrate** in various solvents.

Principle

The Saturation Shake-Flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature for a sufficient period to allow the solution to reach equilibrium. Once equilibrium is established, the undissolved solid is separated from the saturated solution. The concentration of the dissolved compound in the clear supernatant or filtrate is then measured using a suitable analytical technique. Equilibrium is confirmed when samples taken at different time points yield the same concentration.

General Experimental Workflow

The logical flow for a typical solubility determination experiment is outlined below.

[Click to download full resolution via product page](#)

Caption: Workflow for the Saturation Shake-Flask Solubility Assay.

Detailed Methodology

1. Preparation of Saturated Solution:

- Add an excess amount of solid **Calcium Mesoxalate Trihydrate** to a suitable vessel (e.g., a glass vial or flask). The excess solid is crucial to ensure that equilibrium is established with the solid phase.
- Add a known volume of the desired solvent (e.g., ultrapure water, buffer solution, ethanol).
- Seal the vessel tightly to prevent solvent evaporation.
- Place the vessel in a thermostatically controlled environment, such as an orbital shaker or a water bath with magnetic stirring, maintained at the desired temperature (e.g., 25°C or 37°C).
- Agitate the suspension for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.

2. Phase Separation:

- After equilibration, allow the suspension to settle for a short period.
- Carefully withdraw an aliquot of the supernatant without disturbing the solid sediment.
- To remove any remaining suspended particles, the aliquot must be clarified. This can be achieved by:
 - Centrifugation: Centrifuge the aliquot at high speed.
 - Filtration: Pass the aliquot through a syringe filter (e.g., a 0.22 µm PTFE filter). It is important to pre-rinse the filter with a small amount of the solution to prevent errors from the compound adsorbing to the filter material.

3. Quantification of Dissolved Solute:

- The concentration of calcium in the clear, saturated filtrate/supernatant is determined using a validated analytical method. The choice of method depends on the required sensitivity and available instrumentation.
- Method A: Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
 - Principle: These techniques measure the concentration of calcium atoms by detecting their absorption or emission of light at a characteristic wavelength. They are highly sensitive and specific for elemental analysis.
 - Procedure:
 - Prepare a series of standard solutions of known calcium concentrations.
 - Dilute the saturated sample solution with the appropriate solvent to bring the calcium concentration within the linear range of the instrument.
 - Atomize the prepared standards and samples into the instrument.
 - Measure the absorbance (for AAS) or emission intensity (for ICP-OES) at the specific wavelength for calcium (e.g., 422.7 nm for AAS).
 - Construct a calibration curve from the standard solutions and determine the calcium concentration in the sample.
- Method B: Complexometric Titration with EDTA
 - Principle: Ethylenediaminetetraacetic acid (EDTA) forms a stable, water-soluble 1:1 complex with Ca^{2+} ions. The endpoint of the titration is detected using a metal-ion indicator.
 - Procedure:
 - Pipette a precise volume of the saturated sample solution into a conical flask.
 - Add a pH 10 buffer solution (e.g., $\text{NH}_3\text{-NH}_4\text{Cl}$) to maintain the necessary alkaline conditions for the reaction.

- Add a small amount of a suitable indicator, such as Eriochrome Black T (EBT) or Calmagite.
- Titrate the solution with a standardized EDTA solution.
- The endpoint is observed as a distinct color change (e.g., from wine-red to blue with EBT) when all Ca^{2+} ions have been complexed by EDTA.
- Calculate the molar concentration of calcium based on the volume of EDTA titrant used.
- Method C: High-Performance Liquid Chromatography (HPLC)
 - Principle: While less direct for quantifying the calcium ion itself, HPLC can be used to quantify the mesoxalate anion, which, due to the 1:1 stoichiometry of the salt, corresponds to the molar concentration of dissolved calcium mesoxalate.
 - Procedure:
 - Develop an HPLC method (e.g., ion-exchange or reversed-phase with a suitable mobile phase) capable of separating and detecting the mesoxalate anion.
 - Prepare standard solutions of a soluble mesoxalate salt (e.g., sodium mesoxalate) of known concentrations.
 - Inject the standards and the saturated sample solution into the HPLC system.
 - Construct a calibration curve by plotting the peak area against the concentration of the standards.
 - Determine the concentration of mesoxalate in the sample from its peak area.

Conclusion

The solubility of **calcium mesoxalate trihydrate** is a critical physicochemical parameter that remains largely uncharacterized in the scientific literature. The available data indicates it is practically insoluble in water and common organic solvents but can be dissolved in strong acidic solutions with the input of energy. For researchers and professionals requiring precise solubility values, direct experimental determination is necessary. The Saturation Shake-Flask method, coupled with robust analytical techniques such as AAS/ICP-OES or complexometric

titration, provides a reliable and validated framework for generating the high-quality data needed for advanced research and development applications. Further studies are essential to build a comprehensive solubility profile of this compound across a range of solvents and physicochemical conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- To cite this document: BenchChem. [Solubility of Calcium mesoxalate trihydrate in different solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15550010#solubility-of-calcium-mesoxalate-trihydrate-in-different-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com